5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopentapyrimidine core, which is a fused ring system combining cyclopentane and pyrimidine rings, with a hydroxyl group at the 4-position and a 4-methyl-1-piperazinyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopentapyrimidine core, which is then further functionalized to introduce the hydroxyl and piperazinyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structural features, such as the piperazinyl group, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- is unique due to its specific combination of a cyclopentapyrimidine core with a hydroxyl group and a piperazinyl substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
33017-97-9 |
---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N4O/c1-15-5-7-16(8-6-15)12-13-10-4-2-3-9(10)11(17)14-12/h2-8H2,1H3,(H,13,14,17) |
InChI Key |
HNUCZRIXNYRSNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CCC3)C(=O)N2 |
solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.